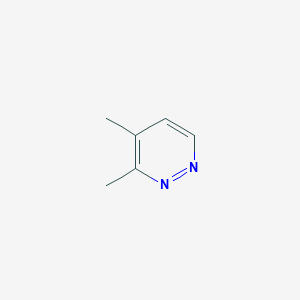

3,4-Dimethylpyridazine

Description

Contextual Significance of Pyridazine (B1198779) Heterocycles in Modern Chemistry

Pyridazine heterocycles are a significant class of aromatic compounds in modern chemistry, characterized by a six-membered ring containing two adjacent nitrogen atoms. slideshare.net This unique arrangement endows the pyridazine ring with distinct physicochemical properties that make it a valuable component in various chemical fields, particularly in drug discovery and materials science. nih.govresearchgate.net The pyridazine ring possesses a high dipole moment, weak basicity, and a robust capacity for dual hydrogen-bonding, which are crucial for interactions with biological targets. nih.govresearchgate.net These properties contribute to their use in molecular recognition and have led to their incorporation into several approved drugs. nih.gov

The versatility of the pyridazine scaffold is evident in its wide range of biological activities. ontosight.aibenthamdirect.com Derivatives of pyridazine have been explored for their potential as anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents, among others. ontosight.aibenthamdirect.com For instance, certain pyridazine-containing compounds have been investigated as inhibitors of enzymes involved in disease pathways. ontosight.ai Beyond medicine, pyridazine derivatives have also found applications in agriculture as herbicides and pesticides. benthamdirect.com The inherent polarity of the pyridazine ring can also lead to more favorable characteristics in drug candidates, such as reduced interaction with certain cardiac potassium channels. nih.gov The continuous interest in this heterocycle stems from its ability to serve as a core structural element or a key pharmacophoric moiety in the design of new functional molecules. nih.govblumberginstitute.org

Distinctive Features and Research Focus on 3,4-Dimethylpyridazine

Within the broader family of pyridazines, this compound is a specific isomer that has attracted research interest for its unique structural features and potential applications. The introduction of two methyl groups at the 3 and 4 positions of the pyridazine ring influences its electronic properties and steric profile, which in turn can modulate its reactivity and biological activity.

A notable area of research for this compound derivatives has been in the development of novel inhibitors for the Hedgehog (Hh) signaling pathway, which is implicated in certain types of cancer. researchgate.netnih.gov In these studies, the this compound core was used as a scaffold to replace other bicyclic systems, like phthalazine, in known inhibitors. nih.gov This strategic modification aimed to explore new chemical space and improve the potency and properties of the resulting compounds. researchgate.netnih.gov Research has demonstrated that derivatives of this compound can exhibit potent inhibitory activity against the Hh pathway, with some compounds showing efficacy in animal models of medulloblastoma. researchgate.netnih.gov

The synthesis of various this compound derivatives is a key aspect of the research in this area. For example, the synthesis of 6-(4-Benzylpiperazin-1-yl)-3,4-dimethylpyridazine involves the reaction of this compound with 4-benzylpiperazine. Another derivative, 6-hydrazinyl-3,4-dimethylpyridazine, is also a subject of chemical synthesis. fluorochem.co.uk These synthetic efforts provide the necessary building blocks for further investigation into the structure-activity relationships (SAR) of this class of compounds.

Evolution of Research Trajectories in Dimethylpyridazine Chemistry

The research trajectory in dimethylpyridazine chemistry has evolved from fundamental synthesis and characterization to more specialized applications, particularly in medicinal chemistry. Early research often focused on the synthesis of various pyridazine and dimethylpyridine compounds. researchgate.net Over time, the focus has shifted towards harnessing the unique properties of the pyridazine ring for specific functions.

In recent years, there has been a surge of interest in pyridazine derivatives for drug development, driven by their diverse biological activities. benthamdirect.com This trend is reflected in the focused research on specific isomers like this compound. The investigation into this compound derivatives as Hedgehog signaling pathway inhibitors, with significant findings published around 2018, highlights a modern approach to drug design where specific scaffolds are rationally designed and evaluated for targeted therapies. nih.gov This contrasts with earlier, broader explorations of pyridazine chemistry. The development of these compounds from initial design and synthesis to in vitro and in vivo testing represents a sophisticated and evolving research paradigm in the field of dimethylpyridazine chemistry. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dimethylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-4-7-8-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFHSNOQBDATHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498340 | |

| Record name | 3,4-Dimethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68206-10-0 | |

| Record name | 3,4-Dimethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dimethylpyridazine and Its Derivatives

Foundational Synthetic Routes to 3,4-Dimethylpyridazine

The primary and most fundamental method for constructing the this compound core involves the condensation reaction between a 1,2-dicarbonyl compound and hydrazine (B178648). Specifically, the reaction of 2,3-butanedione (B143835) (also known as diacetyl) with hydrazine hydrate (B1144303) provides a direct pathway to this compound. This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyridazine (B1198779) ring. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to drive the reaction to completion. This approach is a classic example of the Paal-Knorr synthesis adapted for pyridazine formation.

Synthesis of Halogenated this compound Analogs

Halogenated pyridazines are valuable intermediates, as the halogen atom can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups.

Synthesis of 6-Chloro-3,4-dimethylpyridazine (B1421969)

The synthesis of 6-chloro-3,4-dimethylpyridazine is commonly achieved from its corresponding pyridazinone precursor, 3,4-dimethyl-6(1H)-pyridazinone. The transformation involves the treatment of the pyridazinone with a strong chlorinating agent, most frequently phosphorus oxychloride (POCl₃). thieme-connect.deresearchgate.netabertay.ac.uk The reaction is typically performed by heating the pyridazinone in excess phosphorus oxychloride. abertay.ac.uk In some procedures, a tertiary amine base like triethylamine (B128534) or diisopropylethylamine may be added. researchgate.netchemicalbook.com After the reaction is complete, the excess POCl₃ is carefully removed, often by distillation, and the residue is worked up by pouring it onto ice and neutralizing the acidic mixture. abertay.ac.ukchemicalbook.com The chlorinated product can then be isolated through extraction and purified by methods such as column chromatography or crystallization. chemicalbook.com This chlorination turns the relatively unreactive pyridazinone into a versatile electrophilic substrate for further synthetic modifications. tandfonline.com

| Reactant | Reagent | Product |

| 3,4-Dimethyl-6(1H)-pyridazinone | Phosphorus oxychloride (POCl₃) | 6-Chloro-3,4-dimethylpyridazine |

Approaches to Fused Heterocyclic Systems Incorporating the this compound Scaffold

The this compound core can be used as a foundational structure for the construction of more elaborate, fused heterocyclic systems. These multi-ring structures are of significant interest due to their diverse chemical properties and biological activities.

Cyclization Strategies for Pyrazolo[3,4-c]pyridazine Derivatives

A key strategy for building a fused pyrazole (B372694) ring onto the pyridazine core starts with a functionalized pyridazine derivative. One documented method begins with 4-cyano-5,6-dimethylpyridazine-3(2H)-thione. The cyclization of this thione with hydrazine hydrate leads to the formation of 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine. scielo.br This reaction effectively constructs the pyrazolo[3,4-c]pyridazine skeleton, with an amino group at the 3-position that serves as a handle for further derivatization. scielo.br

| Starting Material | Reagent | Product |

| 4-cyano-5,6-dimethylpyridazine-3(2H)-thione | Hydrazine hydrate | 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine |

Formation of Pyridazino[3΄,4΄:3,4]pyrazolo[5,1-c]-1,2,4-triazine Systems

Building upon the pyrazolo[3,4-c]pyridazine system, further annulation can be achieved to create tricyclic structures. The 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine can be diazotized to form a diazonium salt, which is then coupled with active methylene (B1212753) compounds to yield hydrazono derivatives. scielo.br Refluxing these hydrazono intermediates in acetic anhydride (B1165640) results in cyclization, affording the Pyridazino[3΄,4΄:3,4]pyrazolo[5,1-c]-1,2,4-triazine system. scielo.br This multi-step sequence demonstrates how the initial pyridazine structure can be methodically elaborated into a complex, fused heterocyclic architecture. scielo.br

| Precursor | Reaction Condition | Fused System |

| Hydrazono derivative of pyrazolo[3,4-c]pyridazine | Refluxing in acetic anhydride | Pyridazino[3΄,4΄:3,4]pyrazolo[5,1-c]-1,2,4-triazine |

Elaboration of Pyrimido[1΄,2΄:1,5]pyrazolo[3,4-c]pyridazine Architectures

Another class of fused systems, the Pyrimido[1΄,2΄:1,5]pyrazolo[3,4-c]pyridazines, can also be synthesized from the versatile 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine intermediate. scielo.br Cyclocondensation reactions of this amino-pyrazole derivative with various 1,3-dielectrophiles, such as acetylacetone (B45752) or ethyl acetoacetate, lead to the formation of these novel pyrimido-fused pyridazines. scielo.br This strategy highlights the utility of the amino group on the pyrazole ring to act as a nucleophile in ring-forming reactions, enabling the construction of the third heterocyclic ring. scielo.br

| Reactant 1 | Reactant 2 | Product Architecture |

| 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine | Acetylacetone | Pyrimido[1΄,2΄:1,5]pyrazolo[3,4-c]pyridazine |

| 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine | Ethyl acetoacetate | Pyrimido[1΄,2΄:1,5]pyrazolo[3,4-c]pyridazine |

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

2.4. Chemical Transformations and Derivatization of this compound 2.4.1. N-Oxidation Processes of this compound Derivatives 2.4.2. Nitration Reactions of this compound N-Oxide Derivatives

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Reactivity and Mechanistic Investigations of 3,4 Dimethylpyridazine Compounds

Electrophilic Substitution Pathways on the Pyridazine (B1198779) Ring System

The pyridazine nucleus is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen atoms, which reduce the electron density of the ring. Direct electrophilic attack on 3,4-dimethylpyridazine is consequently challenging and typically requires harsh reaction conditions.

A common strategy to enhance the reactivity of pyridazine rings toward electrophiles is through N-oxidation. The resulting N-oxide can activate the ring, making substitution more feasible. Research has demonstrated the nitration of this compound N-oxide derivatives. nih.gov In a study from 1963, the nitration of this compound 1-oxide was investigated, showcasing a pathway to introduce a nitro group onto the pyridazine ring, a key functionalization step for further synthetic modifications. nih.gov While specific details of the mechanistic pathway for this compound are not extensively documented in recent literature, the reaction is expected to proceed via initial attack of the nitronium ion (NO₂⁺) at a carbon atom of the pyridazine ring, facilitated by the N-oxide group.

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| This compound N-oxide | Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitro-3,4-dimethylpyridazine N-oxide | nih.gov |

Nucleophilic Reactivity of this compound Derivatives

The π-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack. While classical reactions like the Chichibabin amination (direct amination using sodium amide) are well-documented for pyridine (B92270), specific studies on this compound are not widely reported in the surveyed literature. wikipedia.orgyoutube.com

Generally, nucleophilic aromatic substitution (SNAr) on pyridazine systems is favored when a good leaving group is present on the ring. The reaction proceeds through an addition-elimination mechanism, forming a stable Meisenheimer-like intermediate. wikipedia.org For pyridazine derivatives, nucleophilic attack is anticipated at the positions ortho or para to the ring nitrogens. In the case of substituted pyridazinones, the regioselectivity of nucleophilic substitution can be influenced by both the nature of the incoming nucleophile and the substituents already present on the ring. nih.govresearchgate.net However, detailed mechanistic investigations specifically concerning the nucleophilic reactivity of this compound derivatives are sparse.

Oxidative and Reductive Transformations of this compound

Oxidative Transformations

The most common oxidative transformation of pyridazines involves the oxidation of the ring nitrogen atoms to form N-oxides. This reaction is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or peroxy acids. A 1963 study specifically reports the N-oxidation of this compound derivatives, indicating that this is a feasible and documented transformation for this compound. The formation of the N-oxide is a crucial step as it not only alters the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic reactions, but also serves as a precursor for other functionalizations.

| Reactant | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound | e.g., H₂O₂/CH₃COOH | This compound N-oxide | - |

Reductive Transformations

The reduction of the pyridazine ring can lead to dihydropyridazine (B8628806) or tetrahydropyridazine derivatives, depending on the reducing agent and reaction conditions. Common reducing agents for such transformations include catalytic hydrogenation (e.g., H₂/Pd, Pt) and hydride reagents like sodium borohydride (B1222165). While general studies on the reduction of pyridazine compounds with sodium borohydride have been reported, specific and detailed mechanistic investigations focused solely on the reduction of this compound are not extensively covered in the readily available literature. The reduction of alkyl-substituted pyridazines can be achieved, and these reactions are important for the synthesis of saturated nitrogen-containing heterocyclic compounds. researchgate.netrsc.org

Cycloaddition and Rearrangement Reactions Involving this compound

Pyridazines can participate in cycloaddition reactions, acting as either the diene or dienophile component, largely dependent on the substituents on the ring and the nature of the reacting partner. In inverse-electron-demand Diels-Alder reactions, the electron-poor pyridazine ring can react with electron-rich dienophiles. Conversely, if activated with appropriate functional groups, they can also act as dienophiles.

Numerous studies have explored [3+n] and [4+2] cycloaddition reactions for the synthesis of various fused pyridazine systems. nih.govmdpi.com These reactions are powerful tools for constructing complex heterocyclic frameworks. However, specific research detailing the participation of this compound in cycloaddition or significant rearrangement reactions is not prominent in the surveyed scientific literature. The reactivity in such pericyclic reactions would be influenced by the steric and electronic effects of the two methyl groups, but dedicated studies on this specific substrate are not readily found.

Coordination Chemistry of 3,4 Dimethylpyridazine and Pyridazine Ligands

3,4-Dimethylpyridazine as a Ligand in Transition Metal Complexes

This compound possesses two adjacent nitrogen atoms within its aromatic ring, making it a potential chelating or bridging ligand in transition metal complexes. The presence of methyl groups at the 3 and 4 positions introduces steric hindrance that can influence the geometry and stability of the resulting complexes. In principle, this compound can coordinate to a metal center in a monodentate fashion through one of the nitrogen atoms, or it can act as a bidentate ligand, either chelating to a single metal center to form a strained four-membered ring or bridging between two metal centers. The electronic properties of the pyridazine (B1198779) ring, combined with the electron-donating nature of the methyl substituents, are expected to influence the ligand field strength and the electronic structure of its metal complexes. Despite these intriguing possibilities, specific examples of transition metal complexes with this compound as the primary ligand are not extensively reported in the peer-reviewed literature. General studies on substituted pyridazines suggest that they can form stable complexes with a variety of transition metals. liberty.eduresearchgate.net

Structural Analysis of Coordination Compounds Featuring this compound

A comprehensive search for crystallographic data of coordination compounds exclusively featuring the this compound ligand did not yield specific results. In the absence of direct structural data, predictions about the coordination geometries of such complexes can be inferred from related systems. For instance, the coordination of the less sterically hindered parent pyridazine ligand has been observed in various structural motifs, including mononuclear, binuclear, and polymeric structures. The introduction of methyl groups at the 3 and 4 positions would likely favor coordination geometries that can accommodate this steric bulk. It is plausible that in mononuclear complexes, the ligand would adopt a monodentate coordination mode to minimize steric strain. In polynuclear or metal-organic frameworks, it could potentially act as a bridging ligand, connecting metal centers. However, without experimental crystallographic studies, these postulations remain speculative.

Ligand Field Effects and Electronic Properties in this compound Complexes

Coordination Equilibrium and Stability Constants of this compound Metal Complexes

There is a lack of published data concerning the coordination equilibrium and stability constants for metal complexes of this compound. wikipedia.orgscispace.com The stability of a metal complex in solution is quantified by its stability constant (or formation constant), which is a measure of the strength of the interaction between the metal ion and the ligand. wikipedia.org These constants are typically determined experimentally using techniques such as potentiometric or spectrophotometric titrations. Factors that would influence the stability of this compound complexes include the nature of the metal ion (its size, charge, and electron configuration), the solvent, and the steric and electronic properties of the ligand itself. The chelate effect, if the ligand were to coordinate in a bidentate fashion, would be expected to enhance the stability of the complexes. However, the steric hindrance from the methyl groups might counteract this effect.

Supramolecular Chemistry and Self Assembly of Pyridazine Scaffolds

Pyridazine (B1198779) Ring as a Molecular Recognition Element in Supramolecular Assemblies

The pyridazine ring is a versatile element for molecular recognition due to its distinct electronic and structural features. The two adjacent nitrogen atoms act as effective hydrogen bond acceptors, while the electron-deficient nature of the aromatic ring allows for significant π-π stacking interactions. nih.govnih.gov These characteristics enable pyridazine-containing molecules to selectively interact with other molecules, forming well-defined supramolecular assemblies.

The inherent properties of the pyridazine ring that are crucial for molecular recognition include:

Dual Hydrogen-Bonding Capacity : The two nitrogen atoms can simultaneously or individually engage in hydrogen bonding, offering geometric specificity in interactions. nih.gov

High Dipole Moment : This feature promotes dipole-dipole interactions and influences the orientation of molecules within an assembly. nih.gov

π-π Stacking Interactions : The aromatic system of the pyridazine ring can stack with other aromatic systems, a key interaction in the formation of larger structures. nih.govresearchgate.net

In the case of 3,4-Dimethylpyridazine, the addition of methyl groups modifies these inherent properties. The methyl groups can influence the electronic distribution within the ring and introduce steric factors that affect the accessibility of the nitrogen lone pairs for hydrogen bonding and the geometry of π-π stacking. While specific studies on this compound as a recognition element are limited, the foundational properties of the parent pyridazine ring provide a strong basis for its potential applications. For instance, pyridine-pyridazine oligomers have been used to form supramolecular nanochannels capable of recognizing and transporting alkali ions. rsc.org

Table 1: Physicochemical Properties of the Pyridazine Ring Relevant to Molecular Recognition

| Property | Description | Significance in Supramolecular Chemistry |

| Basicity (pKa) | The pKa of pyridazine is approximately 2.0, indicating weak basicity compared to pyridine (B92270) (pKa ≈ 5.2). nih.gov | Limits salt formation to strong acids but allows for participation in specific hydrogen-bonding interactions without full proton transfer. nih.gov |

| Dipole Moment | The pyridazine ring possesses a high dipole moment. nih.gov | Facilitates strong dipole-dipole interactions and plays a role in the orientation of molecules in stacking arrangements. nih.govnih.gov |

| Hydrogen Bonding | The two adjacent nitrogen atoms act as hydrogen bond acceptors. nih.govnih.gov | Enables the formation of robust and directionally specific intermolecular connections, crucial for building complex architectures. nih.gov |

| π-π Stacking | The aromatic ring participates in stacking interactions with other π-systems. nih.gov | Contributes to the stability and self-assembly of multi-layered supramolecular structures. researchgate.net |

Design and Construction of Hydrogen-Bonded Networks Utilizing Pyridazine Derivatives

The pyridazine moiety is an excellent building block for creating intricate hydrogen-bonded networks due to its capacity to accept two hydrogen bonds in close proximity. nih.gov This feature allows for the design of specific supramolecular synthons—reliable and predictable patterns of intermolecular interactions.

The design of these networks relies on the strategic placement of hydrogen bond donors on complementary molecules to interact with the nitrogen acceptors of the pyridazine ring. Researchers have successfully constructed various supramolecular motifs, such as chains, tapes, and sheets, using pyridazine derivatives. nih.gov For example, amino-substituted pyridazines have been shown to form extended tapes through pairwise N–H···N hydrogen bonds, creating robust, one-dimensional structures. nih.gov Similarly, the structure of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one features intermolecular N-H···O hydrogen bonds that lead to the formation of ribbons within the crystal. mdpi.com

Table 2: Examples of Hydrogen Bonding in Pyridazine-Containing Systems

| Compound/System | Hydrogen Bond Motif | Resulting Supramolecular Structure | Reference |

| Amino-substituted Pyridazines | Pairwise N–H···N interactions forming R²₂(8) loops | Supramolecular tapes | nih.gov |

| 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one | Intermolecular N-H···O bonds | Ribbons along the b-axis of the crystal | mdpi.com |

| 2,5,6,9-tetraamino-pyrazino[2,3-d]pyridazine | Tetraamino-driven hydrogen bonds | Selective self-assembly of energetic materials | rsc.org |

Role of Pyridazine in Non-Covalent Interactions and Self-Organization Phenomena

Self-organization in supramolecular chemistry is driven by a combination of weak, non-covalent interactions. The pyridazine ring is adept at participating in a range of these interactions, making it a powerful tool for directing the spontaneous assembly of molecules into ordered structures. nih.gov

Key non-covalent interactions involving the pyridazine scaffold include:

Hydrogen Bonding : As discussed, the nitrogen atoms are potent hydrogen bond acceptors. nih.gov

π-π Stacking : The electron-deficient nature of the pyridazine ring facilitates stacking with both electron-rich and electron-poor aromatic systems. This is a dominant force in the self-organization of oligoheterocyclic strands containing pyridazine units into helical structures. researchgate.net

Dipole-Dipole Interactions : The significant dipole moment of the pyridazine ring leads to electrostatic interactions that help to align molecules during the self-assembly process. nih.gov

Halogen Bonding : This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as the nitrogen atom of a pyridazine. researchgate.net

The interplay of these forces dictates the final, thermodynamically stable supramolecular structure. In this compound, the methyl groups would add van der Waals interactions and hydrophobic effects to this list, potentially influencing the packing of molecules in solution and in the solid state. The balance between the polar interactions of the pyridazine core and the nonpolar nature of the methyl substituents would be critical in determining the outcome of self-organization phenomena.

Crystal Engineering and Polymorphism in Pyridazine-Containing Supramolecular Systems

Crystal engineering involves the design and synthesis of crystalline solids with desired structures and properties. mdpi.com The pyridazine ring, with its predictable hydrogen bond accepting sites, is a valuable synthon for this purpose. By combining pyridazine derivatives with molecules containing complementary functional groups (e.g., carboxylic acids, amides), it is possible to engineer cocrystals with specific network topologies. mdpi.com

Polymorphism, the ability of a compound to crystallize in more than one form, is a common phenomenon in molecular solids and is of great interest in materials science and pharmaceuticals. mdpi.com Different polymorphs arise from different packing arrangements and intermolecular interactions. The conformational flexibility and the ability of the pyridazine core to engage in various non-covalent interactions suggest that its derivatives could exhibit polymorphism. Subtle changes in crystallization conditions (e.g., solvent, temperature) could favor different hydrogen-bonding motifs or stacking arrangements, leading to the formation of distinct crystalline phases with different physical properties. mdpi.comnih.gov While no polymorphs of this compound have been reported, the principles of crystal engineering suggest that it is a potential candidate for such phenomena.

Theoretical and Computational Studies of 3,4 Dimethylpyridazine

Quantum Mechanical Investigations of Molecular Structure and Electronic Properties

Quantum mechanical (QM) methods are fundamental to computational chemistry, solving the Schrödinger equation to provide detailed information about a molecule's electronic structure and energy. idosr.orgnorthwestern.edu These ab initio calculations are essential for determining the most stable three-dimensional arrangement of atoms (the optimized geometry) and for understanding the distribution and energy of electrons within the molecule.

The molecular structure is defined by its geometric parameters: bond lengths, bond angles, and dihedral angles. Quantum mechanical calculations can predict these values with high accuracy. For 3,4-dimethylpyridazine, a full geometry optimization would yield the precise coordinates of each atom, providing insight into the planarity of the pyridazine (B1198779) ring and the orientation of the methyl groups.

Key electronic properties derived from QM calculations include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Geometric Parameters for this compound The following are typical bond lengths and angles expected for this compound, derived from computational studies on related heterocyclic systems. Precise values require specific calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| N1-N2 | ~1.34 Å | |

| N2-C3 | ~1.33 Å | |

| C3-C4 | ~1.46 Å | |

| C4-C5 | ~1.39 Å | |

| C5-C6 | ~1.38 Å | |

| C6-N1 | ~1.33 Å | |

| C3-C(Methyl) | ~1.51 Å | |

| C4-C(Methyl) | ~1.51 Å | |

| Bond Angles | ||

| C6-N1-N2 | ~119° | |

| N1-N2-C3 | ~119° | |

| N2-C3-C4 | ~123° | |

| C3-C4-C5 | ~118° | |

| C4-C5-C6 | ~118° | |

| N1-C6-C5 | ~123° |

Density Functional Theory (DFT) Calculations on this compound Systems

Density Functional Theory (DFT) is the most widely used quantum mechanical modeling method for investigating the electronic structure of molecules. researchgate.net Instead of calculating the complex wavefunction of a many-electron system, DFT determines the properties based on the spatially dependent electron density, offering a balance between accuracy and computational cost. researchgate.net

DFT calculations involve selecting a functional (which approximates the exchange-correlation energy) and a basis set (which describes the atomic orbitals). Common combinations for organic molecules include the B3LYP functional with a Pople-style basis set like 6-311+G(d,p). nih.gov Such calculations have been successfully used to investigate the molecular geometries and vibrational frequencies of various dimethyl-substituted pyridine (B92270) derivatives. nih.gov

For this compound, DFT calculations would be employed to:

Optimize the Ground State Geometry: To find the lowest energy conformation of the molecule.

Calculate Electronic Properties: To determine values for HOMO-LUMO energies, ionization potential, electron affinity, and the molecular dipole moment.

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions. scirp.org

Table 2: Representative Electronic Properties Calculated via DFT for a Pyridazine System These values illustrate typical outputs from a DFT calculation (e.g., at the B3LYP/6-31G(d) level) for a pyridazine derivative.

| Property | Symbol | Typical Calculated Value | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV | Relates to electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.7 eV | Indicator of chemical reactivity and stability |

| Ionization Potential | IP | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | EA | 0.8 eV | Energy released when an electron is added |

| Dipole Moment | µ | 3.9 D | Measures molecular polarity |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. idosr.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy, fleeting structures that represent the peak of the energy barrier for a reaction. mit.eduosti.gov

The process typically involves:

Proposing a Reaction Pathway: Identifying plausible elementary steps for a given transformation.

Locating Stationary Points: Using algorithms to find the optimized geometries of reactants, products, and any intermediates.

Finding the Transition State (TS): Locating the first-order saddle point on the potential energy surface that connects reactants and products. This is a computationally intensive step.

Calculating Activation Energy (Ea): Determining the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

For this compound, this approach could be used to model various reactions, such as electrophilic aromatic substitution, oxidation of the nitrogen atoms, or reactions involving the methyl groups. For example, computational studies on related pyridinio-N-phosphonates have been used to characterize the nature of their transition states in phosphoryl transfer reactions, demonstrating a unified concerted mechanism. diva-portal.org Similarly, DFT calculations have been used to explore the cyclization reaction mechanisms of substituted pyridines. nih.gov Understanding the transition state structure provides critical insights for designing new catalysts or predicting reaction outcomes. mit.edursc.org

Table 3: Hypothetical Energy Profile for Electrophilic Nitration of this compound This table represents a conceptual reaction profile for an electrophilic attack on the pyridazine ring, a common reaction type that can be modeled computationally.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + NO₂⁺ | 0.0 |

| Transition State | Highest energy point along the reaction coordinate | +25.0 (Activation Energy) |

| Intermediate | Sigma complex (Wheland intermediate) | +15.0 |

| Products | Nitrated this compound + H⁺ | -10.0 |

Spectroscopic Property Predictions and Correlations (e.g., NMR, IR, UV-Vis)

A significant application of computational chemistry is the prediction of spectroscopic data, which allows for direct comparison with experimental results and aids in structure elucidation. mdpi.comarxiv.org

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov The calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations, leading to excellent agreement with experimental FT-IR spectra. nih.gov This allows for the confident assignment of observed vibrational bands to specific molecular motions, such as C-H stretches, ring deformations, or methyl group bends.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.govnih.gov The predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can help assign peaks in experimental spectra and distinguish between isomers.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption of light in the UV-visible range. mdpi.com This allows for the prediction of the maximum absorption wavelength (λmax) and can help explain the electronic transitions responsible for the molecule's color and photophysical properties. nih.gov

Table 4: Predicted Spectroscopic Data for a Dimethyl-Substituted Heterocycle This table shows the types of data obtained from spectroscopic calculations and typical correlations with experimental values for a molecule like this compound.

| Spectrum | Calculated Parameter | Typical Method | Correlation with Experiment |

| IR | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-311G) | Excellent after scaling; aids in assigning functional group vibrations. |

| ¹H NMR | Chemical Shifts (ppm) | GIAO-DFT | Good correlation; helps assign protons on the ring and methyl groups. |

| ¹³C NMR | Chemical Shifts (ppm) | GIAO-DFT | Good correlation; distinguishes between aromatic and aliphatic carbons. |

| UV-Vis | Max. Absorption Wavelength (λmax) | TD-DFT | Good qualitative prediction of absorption bands and electronic transitions. |

Advanced Materials Science Applications of Pyridazine Based Compounds

Integration of 3,4-Dimethylpyridazine into Novel Heterocyclic Materials

The synthesis of novel heterocyclic materials often involves the strategic incorporation of specific structural motifs to impart desired properties. While direct reports on the integration of this compound into complex heterocyclic systems are not extensively detailed in the literature, the general reactivity of the pyridazine (B1198779) core provides a strong basis for its potential in this area. Synthetic strategies for creating more complex fused pyridazine systems, such as pyridopyridazines, have been developed. nih.govmdpi.com These methods often involve condensation and cyclization reactions that could potentially be adapted for this compound.

For instance, synthetic pathways to pyrido[3,4-c]pyridazines have been explored starting from pyridine (B92270) or other heterocyclic precursors. mdpi.com Such reactions, which build upon the existing pyridazine framework, offer a blueprint for how this compound could be used as a starting material. The reaction of 1,2-diacylcyclopentadienes with hydrazine (B178648) hydrate (B1144303) has been shown to produce 5,6-fused ring pyridazines, suggesting that appropriately functionalized precursors could react with hydrazine derivatives to incorporate the pyridazine moiety into larger, fused systems. liberty.edu The synthesis of new pyridazine derivatives through one-pot reactions, for example, reacting with ethyl cyanoacetate, further demonstrates the versatility of the pyridazine ring in constructing more complex molecules. researchgate.net These established synthetic methodologies for other pyridazine derivatives form a solid foundation for the prospective integration of this compound into novel and complex heterocyclic structures.

Pyridazine-Functionalized Components in Organic Optoelectronic Devices

The electron-deficient nature of the pyridazine ring makes it an attractive component for materials used in organic optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). tue.nl Pyridazine and its derivatives have been investigated as electron-accepting moieties in the design of donor-acceptor (D-A) type materials. nih.gov This is particularly relevant for the development of emitters exhibiting Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the efficient harvesting of both singlet and triplet excitons, leading to high device efficiencies. nih.govfrontiersin.org

In TADF emitters, the pyridazine core can be combined with electron-donating moieties. For example, derivatives of pyridazine bearing phenoxazine (B87303) and 9,9-dimethyl-9,10-dihydroacridine (B1200822) have been synthesized and shown to exhibit TADF. nih.gov The pyridazine unit's strong electron-accepting properties contribute to a small singlet-triplet energy splitting, which is a key requirement for efficient reverse intersystem crossing (RISC) in TADF materials. nih.gov OLEDs based on a pyridazine-phenoxazine emitter have demonstrated an external quantum efficiency of over 5.8%. nih.govresearchgate.net

Beyond TADF emitters, pyridazine-based compounds have also been utilized as host materials for phosphorescent OLEDs and as ligands in phosphorescent iridium complexes. liberty.edunih.govfrontiersin.org Platinum(II) complexes with pyridazine ligands have been synthesized and shown to be highly efficient orange emitters in OLEDs, with excellent thermal stability. rsc.org The incorporation of the pyridazine scaffold into these materials for optoelectronic devices highlights its potential, and by extension, that of derivatives like this compound.

Table 1: Performance of an OLED Device Using a Pyridazine-Based TADF Emitter

| Parameter | Value | Reference |

|---|---|---|

| Emitter | dPXZMePydz in DPEPO host (15 wt%) | frontiersin.org |

| Maximum External Quantum Efficiency (EQEmax) | > 5.8% | frontiersin.orgresearchgate.net |

Research into Functional Polymers and Frameworks Incorporating Pyridazine Units

The rigid and geometrically well-defined structure of the pyridazine ring makes it a suitable building block for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.gov These materials are of great interest due to their high surface areas and tunable pore structures, which make them promising for applications in gas storage, separation, and catalysis.

While research specifically on this compound in this context is limited, studies on closely related isomers provide significant insights. For instance, 3,6-dimethylpyridazine (B183211) has been successfully used to construct novel vinylene-linked COFs through Knoevenagel condensation. nih.gov These COFs exhibit high crystallinity, large surface areas, and one-dimensional channels decorated with cis-azo/azine units that provide strong hydrogen-bond accepting sites. nih.gov This functionalization has been shown to endow the COFs with exceptional water absorption properties. nih.gov

In the realm of MOFs, pyridazine and its derivatives can act as ligands to coordinate with metal ions, forming extended porous networks. acs.orgmdpi.com For example, pyridazino[4,5-d]pyridazine (B3350090) has been used as a pillar ligand to create 3D porous frameworks that exhibit spin-crossover behavior, which is sensitive to the presence of guest molecules. mdpi.com The general principles of using diazine ligands like pyrazine (B50134) in MOF synthesis are well-established, and these can be extended to pyridazine derivatives. acs.orgmdpi.comnih.gov The ability of the pyridazine unit to act as a linker and a functional component within these frameworks underscores the potential of this compound as a building block for new functional polymers and frameworks.

Table 2: Properties of a Covalent Organic Framework (COF) Based on a Dimethylpyridazine Derivative

| Property | Description | Reference |

|---|---|---|

| Building Block | 3,6-dimethylpyridazine | nih.gov |

| Framework Type | Vinylene-linked Covalent Organic Framework (COF) | nih.gov |

| Key Structural Feature | Highly crystalline with a hexagonal lattice | nih.gov |

| Functional Aspect | One-dimensional channels with strong hydrogen-bond accepting sites | nih.gov |

| Potential Application | Stepwise water harvesting | nih.gov |

Potential in Catalysis and Sensing Applications via Pyridazine Scaffolds

The presence of two nitrogen atoms with lone pairs of electrons makes the pyridazine scaffold a candidate for applications in catalysis and chemical sensing. These nitrogen atoms can act as coordination sites for metal ions or as hydrogen bond acceptors, enabling the pyridazine unit to participate in molecular recognition events. nih.gov

In catalysis, the stereochemical influence of alkoxy pyridazines has been utilized in the design of chiral catalysts for asymmetric dihydroxylation. nih.gov The interaction between the pyridazine core and ether oxygen atoms helps to create a defined three-dimensional structure that facilitates an asymmetric, enzyme-like environment for the catalytic reaction. nih.gov While this example does not use this compound directly, it demonstrates the principle of using the pyridazine scaffold to create a specific chemical environment for catalysis.

For sensing applications, the ability of the pyridazine ring to interact with analytes is key. While specific sensors based on this compound are not widely reported, related heterocyclic compounds like pyridine derivatives have been developed as fluorescent sensors for cations. mdpi.com These sensors operate through the coordination of the nitrogen atoms to metal ions, which in turn modulates the fluorescence properties of the molecule. mdpi.com Given the structural and electronic similarities, it is plausible that functionalized this compound derivatives could be designed to act as chemosensors for specific ions or molecules. The dual hydrogen-bonding potential of the pyridazine nitrogen atoms further enhances its prospects in the design of molecular recognition systems. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,4-dimethylpyridazine, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of this compound typically involves multi-step reactions starting from pyridazine derivatives. Key steps include alkylation or substitution reactions using dimethyl groups. For example, chloropyridazine intermediates (e.g., 3-chloro-4,6-dimethylpyridazine) can undergo nucleophilic substitution with methylating agents under controlled temperatures (60–80°C) and inert atmospheres to introduce methyl groups . Solvent choice (e.g., DMF or THF) and catalysts (e.g., Pd-based) significantly impact reaction efficiency. Purity is optimized via column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, LC-MS) be employed to characterize this compound and confirm its structural integrity?

- Methodology :

- NMR : ¹H and ¹³C NMR spectra identify methyl group environments (δ 2.3–2.5 ppm for aromatic methyl protons) and pyridazine ring protons (δ 7.5–8.5 ppm). Coupling patterns distinguish regioisomers .

- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₆H₈N₂, MW 108.14 g/mol) and fragmentation patterns. LC-MS/MS in positive/negative ion modes detects impurities or degradation products .

Q. What are the primary challenges in scaling up this compound synthesis for laboratory use?

- Methodology : Scaling requires addressing exothermic reactions (e.g., methyl group substitutions) via controlled heating/cooling systems. Solvent recovery and waste minimization are critical; flow chemistry can enhance scalability by improving mixing and heat transfer .

Advanced Research Questions

Q. How do electronic and steric effects of 3,4-dimethyl groups influence the reactivity of pyridazine in cross-coupling reactions?

- Methodology : The electron-donating methyl groups increase pyridazine’s electron density, enhancing its participation in Suzuki-Miyaura couplings. Steric hindrance from 3,4-substitution necessitates bulky ligands (e.g., SPhos) for Pd catalysts to prevent side reactions. DFT calculations predict regioselectivity in aryl-aryl bond formations .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology : Discrepancies in antimicrobial or anticancer activity often arise from variations in assay conditions (e.g., bacterial strains, cell lines). Meta-analysis of dose-response curves (IC₅₀, MIC values) and standardization using reference compounds (e.g., ciprofloxacin for antibacterial assays) improve reproducibility. Structural analogs with modified substituents (e.g., oxadiazole rings) are tested to isolate structure-activity relationships .

Q. How can computational modeling guide the design of this compound-based inhibitors for Hedgehog (Hh) signaling pathways?

- Methodology : Molecular docking (AutoDock Vina) predicts binding affinities to Smoothened (Smo) receptors. Pharmacophore models highlight critical interactions (e.g., hydrogen bonds with Glu518, hydrophobic contacts with methyl groups). MD simulations assess stability of ligand-receptor complexes over 100 ns trajectories. Experimental validation via luciferase reporter assays confirms pathway inhibition .

Q. What role does this compound play in photophysical materials, and how is its electronic structure tuned for applications?

- Methodology : UV-Vis and fluorescence spectroscopy measure π→π* transitions (λmax ~270–300 nm). Substituent effects (e.g., electron-withdrawing groups on oxadiazole rings) are analyzed via TD-DFT to optimize charge-transfer properties for OLEDs or sensors .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.